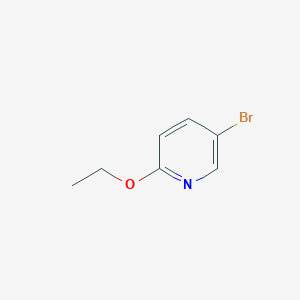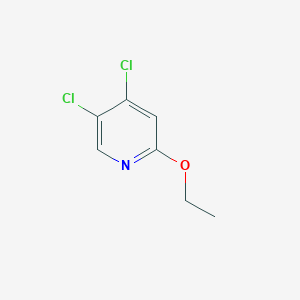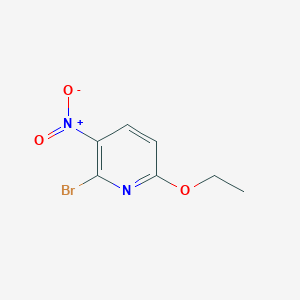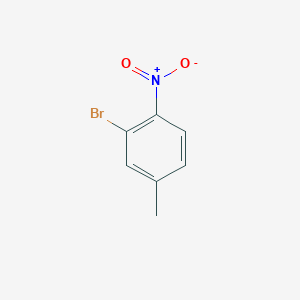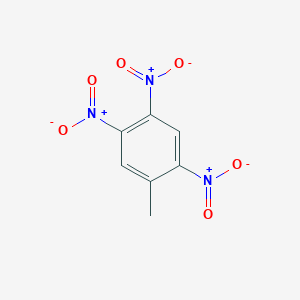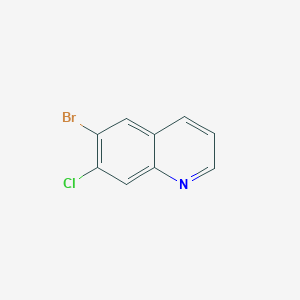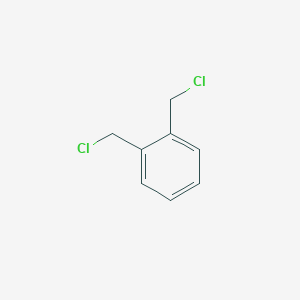
1,2-双(氯甲基)苯
概述
描述
1,2-Bis(chloromethyl)benzene, also known as α,α’-Dichloro-o-xylene or o-Xylylene dichloride, is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.055 g/mol . This compound is used in solid-phase synthesis of large combinatorial variations of fundamental peptide unit .
Synthesis Analysis
1,2-Bis(chloromethyl)benzene can be synthesized from benzenedimethanol by reaction with hydrogen chloride .
Molecular Structure Analysis
The IUPAC name for 1,2-Bis(chloromethyl)benzene is 1,2-bis(chloromethyl)benzene . The InChI representation is InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 . The Canonical SMILES representation is C1=CC=C(C(=C1)CCl)CCl .
Chemical Reactions Analysis
The title compound, C8H8Cl2, used in the synthesis of many pharmaceutical intermediates, forms a three-dimensional network through chlorine-chlorine interactions in the solid-state .
Physical And Chemical Properties Analysis
1,2-Bis(chloromethyl)benzene is a white to light yellow crystal powder . It has a molecular weight of 175.05 g/mol . The XLogP3-AA value is 2.7 .
科学研究应用
氯甲基化反应:Olah, Beal, 和 Olah (1976) 探讨了使用双(氯甲基)醚及相关化合物,包括1,2-双(氯甲基)苯,对苯和烷基苯进行氯甲基化反应。这些反应在有机合成中具有重要意义,特别是用于将氯甲基基团引入芳香化合物(Olah, Beal, & Olah, 1976)。
晶体结构分析:Basaran, Dou, 和 Weiss (1992) 报告了各种双(氯甲基)苯,包括1,2-双(氯甲基)苯的晶体结构和35Cl NQR光谱。这项研究有助于理解固态化学中的分子对称性和群偶极矩(Basaran, Dou, & Weiss, 1992)。
转移加氢催化:Prakash 等人 (2014) 探索了使用1,2-双(氯甲基)苯衍生物设计半夹夹铑/铱(III)络合物作为甘油中转移加氢的催化剂。这表明其在催化过程中的实用性,特别是在有机转化中(Prakash et al., 2014)。
聚酰胺的合成:Yang, Hsiao, 和 Yang (1996) 进行了从1,2-双(氯甲基)苯和各种芳香二羧酸合成芳香族聚酰胺的研究。这项研究对于开发具有潜在应用于各个行业的新型聚合材料具有重要意义(Yang, Hsiao, & Yang, 1996)。
环境应用中的碘捕获:Xiong 等人 (2019) 利用1,2-双(氯甲基)苯合成基于咔唑的多孔有机聚合物,展示出优异的碘蒸气吸附性能。这种应用特别适用于解决与碘捕获相关的环境问题(Xiong et al., 2019)。
金属回收的溶剂萃取系统:Traeger 等人 (2012) 讨论了使用1,2-双(氯甲基)苯衍生物开发的溶剂萃取系统,用于从二次原材料中选择性分离钯(II)。这突显了其在金属回收和循环过程中的潜在应用(Traeger et al., 2012)。
作用机制
Target of Action
1,2-Bis(chloromethyl)benzene, also known as α,α’-Dichloro-o-xylene , is an organic compound used in the solid-phase synthesis of large combinatorial variations of fundamental peptide units . The primary targets of this compound are the amino acids in the peptide chain.
Mode of Action
The compound acts as a chloromethylating agent, introducing chloromethyl groups into the peptide chain . This reaction is facilitated by the presence of a ZnCl2 catalyst under acidic conditions . The formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Action Environment
The action of 1,2-Bis(chloromethyl)benzene can be influenced by various environmental factors. For instance, the presence of a ZnCl2 catalyst and acidic conditions are necessary for its chloromethylation reaction . Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals .
安全和危害
1,2-Bis(chloromethyl)benzene may be corrosive to metals. It is harmful if swallowed and causes severe skin burns and eye damage. It is fatal if inhaled and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .
未来方向
属性
IUPAC Name |
1,2-bis(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGHNGKHRCJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052284 | |
| Record name | 1,2-Bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612-12-4 | |
| Record name | α,α′-Dichloro-o-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-bis(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(chloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-bis(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Bis(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,2-bis(chloromethyl)benzene?
A1: 1,2-Bis(chloromethyl)benzene is an organic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.05 g/mol. Its structure comprises a benzene ring with two chloromethyl (-CH2Cl) groups attached to adjacent carbon atoms (ortho-position). While spectroscopic data is not provided in the excerpts, its structure can be confirmed through techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. [, ]
Q2: How does the structure of 1,2-bis(chloromethyl)benzene influence its crystal structure?
A2: Research indicates that 1,2-bis(chloromethyl)benzene crystallizes in a non-centrosymmetric orthorhombic structure, belonging to the space group C–Fdd2. [] This contrasts with the centrosymmetric structures observed for its isomer, 1,4-bis(chloromethyl)benzene. The difference in crystal packing arises from the positioning of the chloromethyl groups. In the 1,2-isomer, these groups are adjacent, leading to a molecular dipole moment that influences intermolecular interactions and ultimately dictates the non-centrosymmetric arrangement in the solid state. []
Q3: Can 1,2-bis(chloromethyl)benzene be used in the synthesis of macrocycles? If so, what types and how?
A3: Yes, 1,2-bis(chloromethyl)benzene acts as a valuable precursor in synthesizing organoselenium macrocycles. [] Its reaction with potassium selenocyanate yields 1,2-bis(selenocyanatomethyl)benzene. This intermediate, upon hydrolysis, forms 5,8,13,16-tetrahydro-6,7,14,15-tetraselenadibenzo[a,g]cyclododecene, a twelve-membered macrocycle containing four selenium atoms. [] This synthesis highlights the utility of 1,2-bis(chloromethyl)benzene in constructing complex cyclic structures.
Q4: Can 1,2-bis(chloromethyl)benzene be used to create ligands for metal coordination? What characteristics of the resulting ligands make them suitable for this purpose?
A4: Yes, 1,2-bis(chloromethyl)benzene serves as a starting material for synthesizing aromatic ligands containing imidazole groups. [] Reacting it with imidazole produces [1,2-bis(imidazol-1-ylmethyl)benzene dihydrate], an aromatic ligand with two imidazole moieties. Quantum chemical calculations using HF/6-31G(d) reveal that the terminal nitrogen atoms in the imidazole rings possess high electron density. [] This electron richness suggests that these nitrogen atoms can readily coordinate with metal atoms, making the ligand suitable for forming metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




